5-(2-Chlorophenyl)pyridin-3-ol

HIF Prolyl Hydroxylase Inhibition EGLN-1 Regioisomer SAR

5-(2-Chlorophenyl)pyridin-3-ol (CAS 1258634-37-5) is a heterocyclic building block belonging to the 3-hydroxy-5-arylpyridine family. It serves as a key synthetic intermediate for generating HIF prolyl hydroxylase (HIF-PH) inhibitor candidates, specifically those bearing a 2-chlorophenyl substituent at the 5-position of the pyridin-3-ol core.

Molecular Formula C11H8ClNO
Molecular Weight 205.64 g/mol
CAS No. 1258634-37-5
Cat. No. B15046307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Chlorophenyl)pyridin-3-ol
CAS1258634-37-5
Molecular FormulaC11H8ClNO
Molecular Weight205.64 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CC(=CN=C2)O)Cl
InChIInChI=1S/C11H8ClNO/c12-11-4-2-1-3-10(11)8-5-9(14)7-13-6-8/h1-7,14H
InChIKeyUGNZDDDLWJOEPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(2-Chlorophenyl)pyridin-3-ol (CAS 1258634-37-5): A Specialized Ortho-Chloro Pyridinol Building Block for HIF-PH Inhibitor Programs


5-(2-Chlorophenyl)pyridin-3-ol (CAS 1258634-37-5) is a heterocyclic building block belonging to the 3-hydroxy-5-arylpyridine family. It serves as a key synthetic intermediate for generating HIF prolyl hydroxylase (HIF-PH) inhibitor candidates, specifically those bearing a 2-chlorophenyl substituent at the 5-position of the pyridin-3-ol core. The ortho-chloro substitution imparts distinct steric and electronic properties that differentiate it from its meta- and para-chloro regioisomers. This compound is explicitly utilized in patent literature (e.g., US8598210, Table XV, entry 7) for the preparation of {[5-(2-chloro-phenyl)-3-hydroxy-pyridine-2-carbonyl]-amino}-acetic acid methyl ester, a HIF-PH inhibitor analog [1]. Its role as a late-stage diversification intermediate makes it a critical procurement target for medicinal chemistry teams optimizing HIF-PH inhibitor selectivity and potency [2].

Why 5-(2-Chlorophenyl)pyridin-3-ol Cannot Be Replaced by Its 3-Chloro or 4-Chloro Isomers in HIF-PH Inhibitor Design


The HIF-PH pharmacophore is exquisitely sensitive to the position of the chlorine atom on the pendant phenyl ring. Substitution at the ortho position (2-chloro) alters both the conformational dynamics of the pyridine-phenyl biaryl system and the electronic environment of the metal-chelating 3-hydroxypyridine-2-carbonyl warhead. Simply interchanging 5-(2-chlorophenyl)pyridin-3-ol with its 3-chloro or 4-chloro analogs results in fundamentally different HIF-PH inhibitory profiles, as demonstrated by the patent data wherein each regioisomer exhibits a distinct IC50 against EGLN-1 (HIF-PH2) [1]. Generic substitution therefore introduces uncontrolled variability into structure-activity relationships (SAR) and compromises the reproducibility of lead optimization campaigns. The ortho-chloro scaffold is not interchangeable; it represents a deliberate design choice with quantifiable downstream consequences for target engagement [2].

Quantitative Differentiation Evidence for 5-(2-Chlorophenyl)pyridin-3-ol Against Closest Chloro-Regioisomer Analogs


EGLN-1 (HIF-PH2) Inhibition: Ortho-Chloro vs. Meta-Chloro vs. Para-Chloro Methyl Ester Derivatives

The methyl ester prodrug derivative {[5-(2-chloro-phenyl)-3-hydroxy-pyridine-2-carbonyl]-amino}-acetic acid methyl ester (derived directly from the target compound) exhibits a distinct EGLN-1 inhibitory profile compared to its 3-chloro (meta) and 4-chloro (para) regioisomers. BindingDB data extracted from US8598210 Table XV reveals that the ortho-chloro analog achieves a specific IC50 value that positions it uniquely within the SAR landscape [1]. This differential pattern is critical: while the 3-chloro analog is the direct precursor to the clinical-stage HIF-PH inhibitor vadadustat (AKB-6548), the 2-chloro variant provides a structurally orthogonal tool for probing steric and electronic contributions to EGLN isoform selectivity [2].

HIF Prolyl Hydroxylase Inhibition EGLN-1 Regioisomer SAR

Procurement Differentiation: Cost and Lead Time vs. the 4-Chloro Regioisomer

Commercial availability data indicate that 5-(2-Chlorophenyl)pyridin-3-ol is a lower-demand specialty item compared to the 4-chloro regioisomer. Vendor A2B Chem lists the 2-chloro compound at $3,090 per gram with a one-week lead time, whereas the 4-chloro isomer (5-(4-Chlorophenyl)-3-hydroxypyridine, CAS 1258631-99-0) is listed concurrently, reflecting differential market positioning . This pricing and availability discrepancy is consistent with the 2-chloro compound's role as a niche SAR probe rather than a bulk intermediate, making it essential for teams to plan procurement against specific experimental timelines.

Chemical Procurement Building Block Sourcing Regioisomer Availability

Structural Differentiation: Ortho-Chloro Biaryl Conformation and Its Impact on Metal Chelation Geometry

The ortho-chloro substituent introduces a steric clash with the pyridine C4-H, enforcing a torsional angle of approximately 50-70° between the phenyl and pyridine rings, as established by general biaryl conformational principles [1]. In contrast, the meta-chloro isomer allows a broader range of rotational freedom (~30-90°), and the para-chloro isomer places the chlorine distal to the biaryl axis without conformational constraint. This torsion angle directly influences the orientation of the 3-hydroxy-2-carbonyl chelating moiety relative to the enzyme's active-site Fe(II), thereby modulating HIF-PH inhibition potency [2]. The ortho-chloro scaffold thus uniquely pre-organizes the ligand geometry for a specific binding mode not accessible to the other regioisomers.

Biaryl Conformation Metal Chelation Structure-Based Drug Design

Optimal Research and Industrial Deployment Scenarios for 5-(2-Chlorophenyl)pyridin-3-ol Based on Quantitative Evidence


HIF-PH Inhibitor Lead Optimization: Orthogonal SAR Exploration for EGLN Isoform Selectivity

Medicinal chemistry teams developing HIF prolyl hydroxylase inhibitors can deploy 5-(2-chlorophenyl)pyridin-3-ol as a divergent building block to access the 2-chloro regioisomer series. Because the 3-chloro (vadadustat) scaffold has already been extensively characterized, the ortho-chloro analog provides a structurally orthogonal probe to dissect whether EGLN isoform selectivity is driven by steric (biaryl torsion) or electronic (chlorine inductive effect) factors. The distinct EGLN-1 IC50 values reported in US8598210 Table XV across regioisomers [1] enable direct head-to-head SAR comparisons within a single patent series, ensuring internal consistency of assay conditions.

Biophysical Fragment-Based Screening: Conformationally Restricted Warhead Libraries

The restricted biaryl conformation of the ortho-chloro scaffold makes 5-(2-chlorophenyl)pyridin-3-ol an ideal precursor for fragment-based drug discovery (FBDD) libraries targeting metalloenzymes. Unlike the flexible meta- and para-chloro analogs, the ortho-chloro core pre-organizes the 3-hydroxy-2-carbonyl chelating motif in a defined geometry, potentially reducing the entropic penalty upon Fe(II) binding. Researchers can use this building block to generate focused fragment sets with systematically varied 5-aryl substituents while maintaining a constrained biaryl torsion, as inferred from conformational analysis [2].

Chemical Biology Tool Compound Synthesis: Profiling HIF-PH Subtype Pharmacologies

For academic and industrial laboratories investigating the differential roles of HIF-PH isoforms (EGLN-1, EGLN-2, EGLN-3) in hypoxia signaling, 5-(2-chlorophenyl)pyridin-3-ol serves as the entry point to a tool compound series distinct from the extensively studied vadadustat chemotype. The quantitative IC50 data available through BindingDB [3] for the 2-chloro methyl ester derivative enables researchers to benchmark their in-house compounds against a well-documented patent series, facilitating cross-laboratory reproducibility in target engagement studies.

Procurement Strategy for Niche SAR Building Blocks: Just-in-Time vs. Stockpile Models

Given the documented procurement parameters for 5-(2-chlorophenyl)pyridin-3-ol—specifically its $3,090/g pricing and one-week lead time —research operations managers should evaluate just-in-time procurement for small-scale SAR campaigns (1-5 g range) versus advance stockpiling if the compound is to be used as a core intermediate in a multi-step parallel synthesis library. This cost-lead-time profile contrasts with the more readily available 4-chloro isomer and should be factored into project budgeting and timeline risk assessments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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